molecular formula C15H23NO3 B3922945 N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE

N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE

Cat. No.: B3922945
M. Wt: 265.35 g/mol
InChI Key: BCDGSLZDNZCZTF-UHFFFAOYSA-N
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Description

N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE typically involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the desired product. One common method includes the use of a condensation reaction where the acid is reacted with an amine under controlled conditions to yield the butanamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)8-15(17)16-11(3)13-9-12(18-4)6-7-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGSLZDNZCZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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